1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone
Overview
Description
FMK is an inhibitor of p90 ribosomal S6 kinase 3α (RSK2; IC50 = 15 nM). It inhibits the C-terminal domain (CTD) kinase activity of RSK2 and inhibits EGF-induced phosphorylation of RSK2 Ser386 in serum-starved COS-7 cells (EC50 = ~200 nM). FMK (6 µM) reduces invasion, but not proliferation, of M4e, 212LN, and 37B human head and neck squamous cell carcinoma cells. It also inhibits FGFR3-induced growth of Ba/F3 cells in a concentration-dependent manner and induces apoptosis in OPM-1, LP-1, and KMS-18 human myeloma cells expressing the t(4; 14) translocation mutation and FGFR3 when used at a concentration of 10 µM.
Fmk is an irreversible ribosomal S6 kinase inhibitor 1/2 inhibitor.
Scientific Research Applications
Design and Synthesis of Novel Pyrimidine Derivatives
Research into pyrimidine derivatives has shown their significance in medicinal chemistry due to their role in biological processes at the cellular level. A study focused on the synthesis of novel 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, showcasing their potential analgesic and anti-inflammatory activities. The nature of the substituent was found to play a crucial role in these activities, with certain derivatives demonstrating potent effects, highlighting the importance of pyrimidine derivatives in developing new therapeutic agents (Muralidharan, S. James Raja, Asha Deepti, 2019).
Antibacterial Activity of Pyrimidine Analogues
Another facet of pyrimidine research includes the synthesis and evaluation of antibacterial agents. A study on pyridonecarboxylic acids introduced novel compounds exhibiting significant antibacterial activity, which were more active than existing treatments like enoxacin. This underscores the pyrimidine scaffold's utility in discovering new antibacterial drugs, contributing to overcoming resistance issues (H. Egawa, T. Miyamoto, A. Minamida, Y. Nishimura, H. Okada, H. Uno, J. Matsumoto, 1984).
Advances in Pyrimidine-Based Drug Synthesis
The synthesis of pyrimidine precursors for drug development, such as rosuvastatin, has been enhanced by efficient methodologies. A particular study reported a highly efficient approach to synthesize key pyrimidine precursors, offering an improved route over existing methods by avoiding metal catalysis and cryogenic conditions. This advancement facilitates the production of medically important compounds, demonstrating the critical role of pyrimidine in pharmaceutical synthesis (Damjan Šterk, Zdenko Časar, M. Jukič, J. Košmrlj, 2012).
Discovery of Potent PDE1 Inhibitors
Research on pyrimidine derivatives has also led to the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1), targeting cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. Optimization of a pyrimidine-based scaffold resulted in the identification of a clinical candidate, ITI-214, demonstrating the potential of pyrimidine derivatives in addressing CNS disorders (Peng Li, Hailin Zheng, Jun Zhao, Lei Zhang, Wei Yao, Hongwen Zhu, J. Beard, K. Ida, W. Lane, G. Snell, S. Sogabe, C. Heyser, G. Snyder, J. Hendrick, K. Vanover, Robert E Davis, L. Wennogle, 2016).
Synthesis of Fluoroaryl Substituted Pyrimidines
The development of fluoroaryl substituted pyrimidines has been explored for various applications, including as intermediates in the synthesis of pharmaceuticals. A study detailed the synthesis and reactions of such compounds, illustrating their potential in generating pharmacologically active molecules. This area of research continues to be pivotal in drug discovery and development processes, showcasing the versatility of pyrimidine derivatives (C. G. Dave, N. Desai, 1999).
Mechanism of Action
Mode of Action
FMK is a highly efficient, highly specific, and irreversible inhibitor of RSK . It covalently modifies the C-terminal kinase domain of RSK .
Biochemical Pathways
The MAPK/ERK pathway is the primary biochemical pathway affected by FMK . As the first substrate of ERK, the 90 KDa Ribosomal S6 Kinase (p90rsk) is a ubiquitous multifunctional mediator in the ERK signaling pathway . It regulates protein synthesis through the phosphorylation of multiple ribosomal proteins and glycogen synthase kinase-3, and it can phosphorylate the Ras GTP/GDP exchange factor, causing feedback inhibition of the Ras-ERK pathway .
Pharmacokinetics
It is known that the compound is insoluble in water but can be dissolved in dmso and ethanol . This suggests that its bioavailability may be influenced by the choice of solvent and the route of administration.
Result of Action
FMK has been shown to effectively inhibit the IL-3 independent growth of Ba/F3 cells induced by FGFR3 TDII and TEL-FGFR3 in a dose-dependent manner . This suggests that FMK can have a significant impact on cellular proliferation and survival.
properties
IUPAC Name |
1-[4-amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLGYJACVCXYIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349344 | |
Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
821794-92-7 | |
Record name | 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.